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Introduction
SAR405 is a potent and selective inhibitor of the class III phosphoinositide 3-kinase (PI3K),

Vps34 (Vacuolar protein sorting 34).[1][2][3][4] Vps34 plays a crucial role in the initiation of

autophagy, a cellular process responsible for the degradation of cellular components, by

producing phosphatidylinositol 3-phosphate (PI(3)P).[5][6][7] SAR405 acts as an ATP-

competitive inhibitor of Vps34, thereby blocking autophagy and affecting vesicle trafficking.[1]

[7][8] As with many chiral molecules, the biological activity of SAR405 resides primarily in one

of its enantiomers. The SAR405 R enantiomer is reported to be the less active of the two.[9]

These application notes provide detailed protocols for quantifying the activity of the SAR405 R
enantiomer, enabling researchers to precisely determine its inhibitory potential against Vps34

and its cellular effects on autophagy. The following protocols describe both a direct biochemical

assay to measure enzymatic inhibition and cell-based assays to assess the functional

consequences of Vps34 inhibition.

Signaling Pathway and Experimental Overview
The following diagram illustrates the Vps34 signaling pathway and the points of intervention for

the described experimental protocols.
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Caption: Vps34 signaling pathway and points of experimental intervention.

Quantitative Data Summary
The following table summarizes key quantitative data for SAR405, which can be used as a

benchmark for assessing the activity of its R enantiomer.
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Parameter
SAR405
(Racemate/Active
Enantiomer)

SAR405 R
Enantiomer

Reference(s)

Biochemical IC50

(Vps34)
1.2 nM Expected to be higher [1]

Binding Affinity (Kd for

Vps34)
1.5 nM Expected to be higher [1][4]

Cellular IC50

(Autophagy Inhibition)

42 nM (mTOR

inhibition-induced)
Expected to be higher [1][6]

Cellular IC50 (GFP-

FYVE Assay)
27 nM Expected to be higher [6]

Cellular IC50

(Starvation-induced

Autophagy)

419 nM (GFP-LC3

HTS)
Expected to be higher [1]

Experimental Protocols
Protocol 1: In Vitro Vps34 Kinase Activity Assay
(Biochemical)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50)

of the SAR405 R enantiomer against recombinant human Vps34/Vps15 complex. The assay

measures the phosphorylation of phosphatidylinositol (PI) to PI(3)P.

Workflow:
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Caption: Workflow for the in vitro Vps34 kinase activity assay.

Materials:

Recombinant human Vps34/Vps15 complex

SAR405 R enantiomer

Phosphatidylinositol (PI)

ATP
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Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-

35)

ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system

Multi-well plates (e.g., 384-well)

Plate reader capable of luminescence detection

Procedure:

Compound Preparation: Prepare a serial dilution of the SAR405 R enantiomer in DMSO,

followed by a further dilution in kinase assay buffer. The final DMSO concentration in the

assay should be kept below 1%.

Reaction Setup:

Add 2.5 µL of the diluted SAR405 R enantiomer or vehicle (DMSO) to the wells of a 384-

well plate.

Add 2.5 µL of a solution containing the Vps34/Vps15 enzyme and PI substrate in kinase

assay buffer.

Incubate for 10-15 minutes at room temperature.

Kinase Reaction:

Initiate the reaction by adding 5 µL of ATP solution in kinase assay buffer. The final ATP

concentration should be at or near the Km for Vps34.

Incubate for a predetermined time (e.g., 60 minutes) at room temperature. The reaction

time should be within the linear range of the enzyme kinetics.

Signal Detection (using ADP-Glo™):

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the

remaining ATP. Incubate for 40 minutes at room temperature.
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Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate

a luminescent signal. Incubate for 30 minutes at room temperature.

Data Acquisition: Measure the luminescence signal using a plate reader.

Data Analysis:

Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls.

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Autophagy Assay - LC3 Puncta
Formation
This high-content imaging assay measures the inhibition of autophagy by quantifying the

formation of LC3-positive puncta, which represent autophagosomes.

Workflow:
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Caption: Workflow for the cellular LC3 puncta formation assay.

Materials:

HeLa or U2OS cells stably expressing GFP-LC3

Complete growth medium (e.g., DMEM with 10% FBS)
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Starvation medium (e.g., Earle's Balanced Salt Solution - EBSS)

SAR405 R enantiomer

mTOR inhibitor (e.g., Everolimus or AZD8055) as a positive control for autophagy induction

Paraformaldehyde (PFA) for cell fixation

Hoechst 33342 or DAPI for nuclear staining

Phosphate-buffered saline (PBS)

High-content imaging system

Procedure:

Cell Seeding: Seed GFP-LC3 expressing cells into 96- or 384-well imaging plates and allow

them to adhere overnight.

Compound Treatment: Treat the cells with a serial dilution of the SAR405 R enantiomer for

1-2 hours.

Autophagy Induction:

Starvation-induced: Remove the growth medium and replace it with EBSS (containing the

corresponding concentration of the inhibitor). Incubate for 2-4 hours.

mTOR inhibition-induced: Add an mTOR inhibitor to the growth medium (containing the

SAR405 R enantiomer). Incubate for 4-6 hours.

Cell Fixation and Staining:

Wash the cells with PBS.

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

Wash the cells with PBS.

Stain the nuclei with Hoechst 33342 or DAPI in PBS for 10 minutes.
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Wash the cells with PBS.

Image Acquisition: Acquire images using a high-content imaging system, capturing both the

GFP and DAPI/Hoechst channels.

Image Analysis: Use automated image analysis software to identify individual cells (based on

nuclear stain) and quantify the number and intensity of GFP-LC3 puncta per cell.

Data Analysis:

Determine the percentage of cells with puncta or the average number of puncta per cell for

each treatment condition.

Normalize the data to positive (autophagy inducer only) and negative (no treatment)

controls.

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and

calculate the IC50 value.

Protocol 3: Cellular Vps34 Activity Assay - GFP-FYVE
Domain Relocalization
This assay directly measures the cellular production of PI(3)P by observing the localization of a

GFP-tagged FYVE domain, which specifically binds to PI(3)P on endosomal membranes.

Inhibition of Vps34 leads to a diffuse cytoplasmic GFP signal.

Workflow:
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Caption: Workflow for the cellular GFP-FYVE domain relocalization assay.

Materials:

HeLa or other suitable cells stably expressing a GFP-2xFYVE construct

Complete growth medium
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SAR405 R enantiomer

Paraformaldehyde (PFA) for fixation (if not performing live-cell imaging)

Hoechst 33342 or DAPI for nuclear staining

High-content imaging system

Procedure:

Cell Seeding: Seed GFP-FYVE expressing cells into 96- or 384-well imaging plates.

Compound Treatment: Treat the cells with a serial dilution of the SAR405 R enantiomer.

Incubation: Incubate the cells for a sufficient time to observe the effect on PI(3)P levels (e.g.,

1-4 hours).

Fixation and Staining (Optional): Cells can be fixed and stained as described in Protocol 2,

or imaged live.

Image Acquisition: Acquire images of the GFP and nuclear channels.

Image Analysis: Use image analysis software to quantify the texture or punctate nature of the

GFP signal. A common metric is the standard deviation of pixel intensity within the

cytoplasm. A decrease in this value corresponds to a more diffuse signal and therefore,

Vps34 inhibition.

Data Analysis:

Normalize the data to positive (vehicle control, punctate signal) and negative (a known

potent Vps34 inhibitor, diffuse signal) controls.

Plot the percentage of inhibition (or decrease in puncta) against the logarithm of the

inhibitor concentration and calculate the IC50 value.

Conclusion
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The protocols outlined in these application notes provide a robust framework for the detailed

characterization of the SAR405 R enantiomer. By employing a combination of biochemical

and cell-based assays, researchers can accurately determine its inhibitory potency against

Vps34 and its functional impact on autophagy. This information is critical for understanding the

structure-activity relationship of SAR405 and for the development of selective autophagy

inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 13 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b560532?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560532?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

